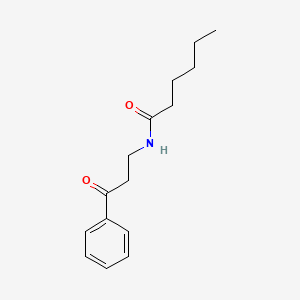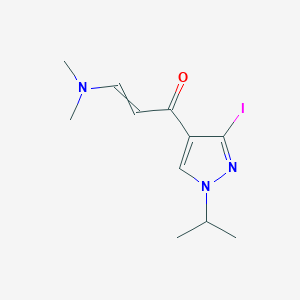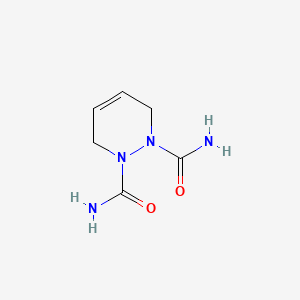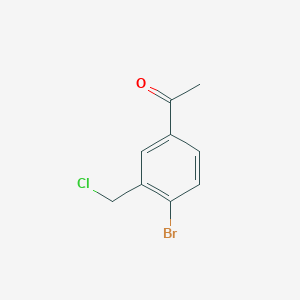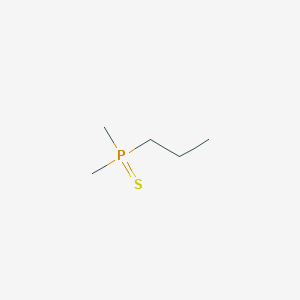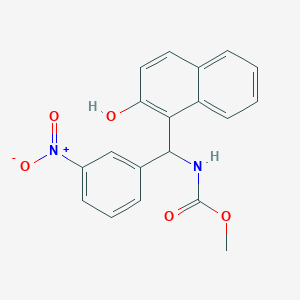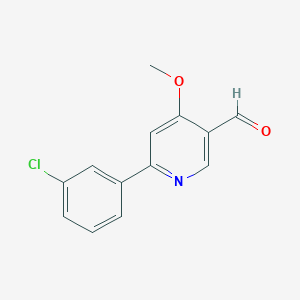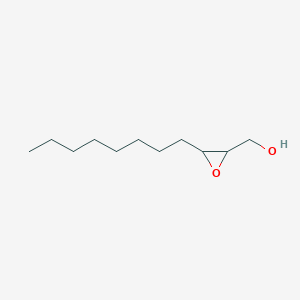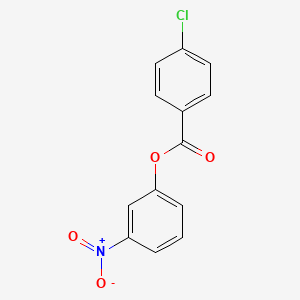![molecular formula C15H13ClN2OS B13988835 N-[(2-chloro-4-methylphenyl)carbamothioyl]benzamide CAS No. 71233-09-5](/img/structure/B13988835.png)
N-[(2-chloro-4-methylphenyl)carbamothioyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-chloro-4-methylphenyl)carbamothioyl]benzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzamide group linked to a thiourea moiety, which includes a 2-chloro-4-methylphenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloro-4-methylphenyl)carbamothioyl]benzamide typically involves the reaction of 2-chloro-4-methylaniline with benzoyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or acetone, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure cost-effectiveness and high yield.
化学反応の分析
Types of Reactions
N-[(2-chloro-4-methylphenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Derivatives with different substituents replacing the chloro group.
科学的研究の応用
N-[(2-chloro-4-methylphenyl)carbamothioyl]benzamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of N-[(2-chloro-4-methylphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity or receptor binding. The chloro and methyl groups contribute to the compound’s lipophilicity, affecting its cellular uptake and distribution .
類似化合物との比較
Similar Compounds
- 2-chloro-N-[(2-hydroxy-4-methylphenyl)carbamothioyl]benzamide
- 4-chloro-N-(2-methylphenyl)-3-(4-morpholinylsulfonyl)benzamide
- 2-chloro-N-((5-chloropyridine-2-yl)carbamothioyl)benzamide
Uniqueness
N-[(2-chloro-4-methylphenyl)carbamothioyl]benzamide stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity. The presence of both chloro and methyl groups on the phenyl ring enhances its stability and lipophilicity, making it a valuable compound for various applications .
特性
CAS番号 |
71233-09-5 |
|---|---|
分子式 |
C15H13ClN2OS |
分子量 |
304.8 g/mol |
IUPAC名 |
N-[(2-chloro-4-methylphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C15H13ClN2OS/c1-10-7-8-13(12(16)9-10)17-15(20)18-14(19)11-5-3-2-4-6-11/h2-9H,1H3,(H2,17,18,19,20) |
InChIキー |
HMEDXTYPFBACPA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-2-[(2,6-dichlorophenyl)methylideneamino]fluoren-9-one](/img/structure/B13988752.png)
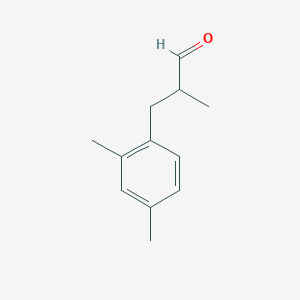
![3-Chloro-2-[(2,6-dichlorophenyl)methylideneamino]fluoren-9-one](/img/structure/B13988764.png)
